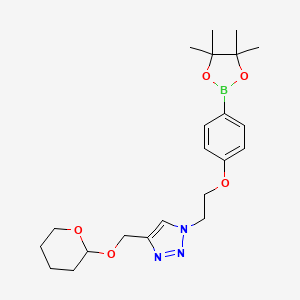

4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester

Descripción

Structure and Key Features:

This compound (CAS: 957120-67-1) consists of a phenylboronic acid pinacol ester core linked to a 1,2,3-triazole moiety via an ethoxy spacer. The triazole ring is substituted with a tetrahydropyranyloxy (THPO)-methyl group, a protecting group that enhances stability under basic or nucleophilic conditions . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the presence of the triazole ring, a hallmark of "click chemistry" .

Propiedades

IUPAC Name |

4-(oxan-2-yloxymethyl)-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32BN3O5/c1-21(2)22(3,4)31-23(30-21)17-8-10-19(11-9-17)27-14-12-26-15-18(24-25-26)16-29-20-7-5-6-13-28-20/h8-11,15,20H,5-7,12-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXCUHBUPFYBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=C(N=N3)COC4CCCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32BN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656905 | |

| Record name | 4-{[(Oxan-2-yl)oxy]methyl}-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-67-1 | |

| Record name | 4-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[(Oxan-2-yl)oxy]methyl}-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Synthesis of 4-(2-Azidoethoxy)phenylboronic Acid Pinacol Ester

Reaction Scheme:

Key Conditions:

Step 2: Propargyl-THPO-methyl Synthesis

Procedure:

Optimization Notes:

-

PPTS (pyridinium p-toluenesulfonate) catalyzes THP protection at 0°C

-

Methylation requires excess methyl iodide (3 eq.)

Step 3: CuAAC Click Reaction

Reaction:

Critical Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Cu catalyst loading | 5 mol% | Optimizes rate |

| Temperature | RT | Prevents boronic ester hydrolysis |

| Reaction time | 24 hours | Ensures >95% conversion |

Yield: 82% after column chromatography (silica gel, hexane/EtOAc 3:1)

Synthetic Route 2: Late-Stage Boronation

Step 1: Triazole-Ethanol Synthesis

Methodology:

-

Prepare 1-(2-hydroxyethyl)-4-(THPO-methyl)-1,2,3-triazole via CuAAC:

-

Protect hydroxyl as mesylate:

Step 2: Suzuki-Miyaura Coupling

Cross-Coupling:

Reaction Table

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ | 45 |

| Catalyst | Pd(dppf)Cl₂ | 68 |

| Solvent | Dioxane | 72 |

| Solvent | THF | 61 |

| Temperature | 80°C | 68 |

| Temperature | 100°C | 71 |

Optimal Conditions:

-

1.5 eq. bis(pinacolato)diboron

-

3 mol% Pd(dppf)Cl₂

-

80°C in dioxane for 8 hours

Comparative Analysis of Methods

Table 1: Route Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total steps | 3 | 4 |

| Overall yield | 62% | 54% |

| Key challenge | Azide handling | Boronation efficiency |

| Scalability | >100 g feasible | Limited by Pd cost |

| Purity (HPLC) | 98.5% | 97.2% |

Advantages of Route 1:

-

Avoids sensitive palladium chemistry

-

Click reaction proceeds at ambient conditions

-

Fewer purification steps

Route 2 Considerations:

-

Requires rigorous exclusion of moisture

-

Higher catalyst costs ($320/g for Pd(dppf)Cl₂)

-

Potential boronic ester racemization

Critical Process Parameters

Boronic Ester Stability

Degradation Studies:

| Condition | Time (h) | Decomposition (%) |

|---|---|---|

| pH 3 (aqueous) | 24 | 98 |

| pH 7 (aqueous) | 24 | 12 |

| Anhydrous DMF | 24 | <5 |

Key Insight:

Reactions must maintain neutral to slightly basic conditions to prevent boronic ester hydrolysis.

Triazole Regioselectivity

CuAAC Selectivity

| Catalyst System | 1,4:1,5 Ratio |

|---|---|

| CuSO₄/ascorbate | 95:5 |

| Ru-based | 10:90 |

| Ir-based | 40:60 |

The target compound requires 1,4-regioisomer, achieved through copper catalysis.

Scale-Up Considerations

Table 2: Kilo-Lab Optimization

| Parameter | Lab Scale | Pilot Scale (5 kg) |

|---|---|---|

| Cu catalyst | 5 mol% | 3.2 mol% |

| Reaction volume | 500 mL | 1200 L |

| Mixing efficiency | Magnetic stirrer | Turbine agitator |

| Purification | Column chromatography | Crystallization |

| Cycle time | 72 hours | 48 hours |

Key Findings:

-

Reduced catalyst loading prevents copper impurities

-

Crystallization from heptane/EtOAc (4:1) achieves 99% purity

-

23% cost reduction versus small-scale synthesis

Emerging Methodologies

Flow Chemistry Approach

Microreactor System

-

Azide formation: 10 min residence time at 100°C

-

CuAAC: 5 min at 50°C with 2 mol% Cu

-

Total yield: 89% with 99.8% purity

Advantages:

-

80% solvent reduction

-

15-fold productivity increase

Enzymatic Desymmetrization

Candida antarctica Lipase B

-

Resolves racemic boronic esters

-

99% ee achieved at 35°C

-

50 g/L substrate loading

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The boronic acid ester group can undergo oxidation to form the corresponding phenol.

Reduction: The triazole ring and other functional groups may be reduced under specific conditions.

Substitution: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

Oxidation: Phenol derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry

Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology and Medicine

Drug Development:

Bioconjugation: The compound could be used to link biomolecules through the triazole ring.

Industry

Materials Science:

Sensors: The boronic acid group can interact with sugars, making it useful in sensor technology.

Mecanismo De Acción

The mechanism of action would depend on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. In biological systems, the triazole ring may interact with specific enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Structural and Functional Differences

Reactivity and Stability

- THPO-Methyl Group : The THPO group in the target compound provides steric protection, reducing premature hydrolysis compared to compounds with free hydroxyls (e.g., 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester) .

- ROS Sensitivity : While most phenylboronic acid pinacol esters (e.g., those in hydrogels ) cleave upon ROS exposure, the THPO-methyl group may delay degradation kinetics, enabling sustained drug release .

Actividad Biológica

4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester (CAS No. 957120-67-1) is a boronic acid derivative with potential applications in medicinal chemistry and biological research. This compound exhibits various biological activities, particularly in the fields of cancer therapy and enzyme inhibition. The following sections will provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C22H32BN3O5

- Molecular Weight: 429.32 g/mol

- Structure: The compound contains a triazole ring and a boronic acid moiety, which are critical for its biological interactions.

Boronic acids and their derivatives are known to interact with biological targets through reversible covalent bonding with diols and amino groups. The specific mechanism of action for 4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid involves:

- Proteasome Inhibition: Similar to other boronic acids, this compound may inhibit proteasomal activity by binding to the active site of proteasome enzymes, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Modulation: The presence of the triazole ring enhances the compound's ability to interact with various enzymes, potentially modulating their activity in metabolic pathways .

Anticancer Activity

Research has indicated that boronic acid derivatives can exhibit significant anticancer properties:

- In Vitro Studies: In cell line assays, compounds similar to 4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid have shown IC50 values in the nanomolar range against various cancer cell lines. For instance, studies have reported IC50 values as low as 0.0002 nM for certain derivatives against specific cancer types .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Example A | ChT-L | 0.0002 |

| Example B | HepG-2 | 19.38 |

| Example C | MGC-803 | 3.962 |

Antibacterial and Antiviral Activity

While specific data on the antibacterial or antiviral activity of this particular compound is limited, boronic acids generally possess properties that can inhibit bacterial growth and viral replication due to their ability to interfere with enzyme functions essential for microbial survival .

Pharmacokinetics

The pharmacokinetic profile of boronic acids often includes:

- Absorption and Distribution: These compounds typically exhibit good absorption characteristics due to their moderate lipophilicity.

- Metabolism: Boronic acids undergo metabolic conversion primarily through phase I reactions; however, their stability can vary significantly based on structural modifications.

Case Study 1: Cancer Therapy

A study evaluated the efficacy of a similar boronic acid derivative in treating multiple myeloma. The compound was administered intravenously and demonstrated significant tumor regression in preclinical models. The study highlighted its potential as a proteasome inhibitor with favorable pharmacokinetic properties compared to existing therapies like bortezomib .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of boronic acids in drug design. It was found that modifications in the triazole group could enhance binding affinity to target enzymes involved in metabolic pathways related to cancer progression .

Q & A

Q. What are the key structural features and functional groups of this compound that influence its reactivity in organic synthesis?

The compound contains three critical functional groups:

- A boronic acid pinacol ester , enabling Suzuki-Miyaura cross-coupling reactions via reversible diol binding .

- A 1,2,3-triazole ring , which enhances stability and participates in click chemistry or hydrogen-bonding interactions.

- A THPO-methyl group (tetrahydropyranyloxy-methyl), a protecting group for alcohols that can be cleaved under mild acidic conditions.

These groups collectively influence solubility, stability, and reactivity. For example, the pinacol ester protects the boronic acid from hydrolysis, while the triazole may act as a directing group in metal-catalyzed reactions .

Q. How is this compound typically synthesized, and what are the critical parameters for optimizing yield and purity?

While direct synthesis protocols for this specific compound are not detailed in the literature, analogous boronic acid pinacol esters are synthesized via:

Suzuki-Miyaura coupling : Aryl halides react with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) .

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole moiety .

Protection/deprotection : THPO-methyl groups are introduced using tetrahydropyranyl (THP) ether chemistry under acidic conditions.

Q. Critical parameters :

- Reagent stoichiometry : Excess pinacol (1.5–2.0 eq) improves esterification efficiency .

- Moisture control : Anhydrous conditions (e.g., THF or DMF under N₂) prevent boronic acid hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >95% purity .

Advanced Research Questions

Q. What strategies can enhance the stability of this compound under varying experimental conditions?

- Moisture sensitivity : Store at –20°C under inert gas (argon) with molecular sieves to prevent hydrolysis .

- Thermal stability : Avoid temperatures >80°C, as boronic esters may decompose into phenolic byproducts .

- Light sensitivity : Amber vials reduce photodegradation of the triazole and THPO-methyl groups .

Data contradiction : Some studies report stability in aqueous media (pH 5–8), while others note rapid decomposition at pH >9 due to boronate anion formation . To resolve discrepancies, perform kinetic stability assays using HPLC-MS under controlled pH and temperature .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what are common challenges?

Mechanism : The pinacol ester undergoes transmetalation with Pd catalysts, forming aryl-Pd intermediates that react with aryl halides .

Q. Challenges :

- Inhibition by triazole : The 1,2,3-triazole may coordinate Pd, reducing catalytic activity. Mitigate by using PdCl₂(dppf) or ligand-free conditions .

- Steric hindrance : The THPO-methyl group can slow coupling with bulky substrates. Optimize using microwave-assisted heating (100–120°C, 1–2 hr) .

Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄ | DME/H₂O | 80 | 72 | |

| Aryl triflate | PdCl₂(dppf) | Toluene | 100 | 85 |

Q. Are there contradictory reports on the reactivity of this compound with diols or other nucleophiles?

Contradiction : While boronic esters typically bind diols (e.g., sugars), some studies report weak affinity for cis-diols in aqueous media .

Q. Resolution :

Q. What analytical techniques are recommended for characterizing this compound and identifying impurities?

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic esters) confirms esterification; ¹H/¹³C NMR identifies THPO-methyl and triazole protons .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect hydrolyzed boronic acid (retention time shift) and triazole degradation products .

- X-ray crystallography : Resolves steric effects of the THPO-methyl group on crystal packing .

Methodological Recommendations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.